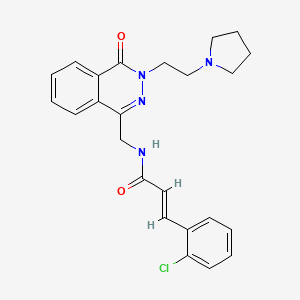

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Benzisothiazolin-3-One is a chemical substance with the CAS number 2634-33-5 and the molecular formula C7H5NOS . It is primarily used as an industrial fungicide, preservative, and enzyme inhibitor .

Physical And Chemical Properties Analysis

1,2-Benzisothiazolin-3-One has a density of 1.367g/cm3, a melting point of 154-158°C, a boiling point of 204.5°C at 760 mmHg, and a flash point of 77.5°C .Scientific Research Applications

Novel Preparation Methods

A study by Uematsu et al. (2006) developed a new preparation method for a tetrafluoro ethanesulfonyl fluoride compound utilizing the unique performance of the imidazole protective group. This method highlights the potential for innovative synthesis approaches involving sulfonyl fluoride groups, which could be relevant for compounds like 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanesulfonyl fluoride (Uematsu, N., Hoshi, N., & Ikeda, M., 2006).

Applications in Anion Sensing

Chu et al. (2007) synthesized a π-conjugated polymer for dual-channel detection of anions, showcasing the utility of sulfonyl fluoride derivatives in sensing technologies. The polymer's interaction with anionic species exemplifies the potential applications of related compounds in environmental monitoring and analytical chemistry (Chu, Q., Medvetz, D., & Pang, Y., 2007).

Fluorination Methods

Research by Prakash et al. (2005) introduced a fluoride-induced nucleophilic method for difluoromethylation, indicating the chemical versatility of sulfonyl fluoride compounds in organic synthesis. This method may offer insights into the functionalization of compounds like 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanesulfonyl fluoride in medicinal and agrochemical fields (Prakash, G., Hu, J., Wang, Y., & Olah, G., 2005).

Novel Reagents and Synthetic Applications

Yan et al. (2009) discussed the use of a novel and efficient condensing agent for esterification and amidation, demonstrating the role of sulfonyl fluoride derivatives in facilitating various synthetic transformations. This research highlights the potential of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanesulfonyl fluoride in synthetic organic chemistry (Yan, Z., Tian, W., Zeng, F., & Dai, Y., 2009).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are various bacteria strains such as Enterobacter aerogenes , Escherichia coli ATCC 13048 , Salmonella kentucky , Pseudomonas aeruginosa , Klebsiella pneumoniae , Proteus and Gram positive such as Staphylococcus aureus ATCC 25923 , Listeria monocytogenes ATCC 7644 , Enterococcus faecium , Enterococcus durans , Staphylococcus aureus ATCC , Serratia marcescens , Staphylococcus hominis , Staphylococcus epidermidis , alfa Streptococcus haemolyticus , Enterococcus faecium . These bacteria are involved in various infections and diseases, making them important targets for antibacterial agents.

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. The docking study using the Kinase ThiM from Klebsiella pneumoniae showed that the compound has a high affinity towards the bacteria, indicating a strong interaction . This interaction results in the inhibition of the bacteria, thereby preventing the spread of the infection.

Biochemical Pathways

It is known that the compound inhibits the growth of various bacteria strains, suggesting that it may interfere with the biochemical pathways essential for bacterial growth and proliferation .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation. This leads to a decrease in the number of bacteria, thereby helping to control the spread of the infection .

properties

IUPAC Name |

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO5S2/c10-17(13,14)6-5-11-9(12)7-3-1-2-4-8(7)18(11,15)16/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIBQVWCFSZNOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[3-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyrrolidin-1-yl]ethanone](/img/structure/B2863400.png)

![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2863402.png)

![N-cyclopentyl-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2863404.png)

![[(1R,2R,3S,6S,8R)-2-(Benzoyloxymethyl)-8-methyl-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-1-yl] sulfite](/img/structure/B2863410.png)

![N-(2,5-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2863413.png)

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863414.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2863416.png)

![4-([(1-Ethyl-1H-pyrazol-5-yl)methyl]aminomethyl)benzoic acid hydrochloride](/img/structure/B2863417.png)

![2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one](/img/structure/B2863419.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863422.png)